molecular formula C10H10BrN3 B2530069 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1385696-49-0

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2530069
CAS No.: 1385696-49-0
M. Wt: 252.115
InChI Key: ZRVKDSMDLUIEHM-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ringThe molecular formula of this compound is C10H10BrN3, and it has a molecular weight of 252.11 g/mol .

Scientific Research Applications

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-1,2,4-triazole with cyclobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The triazole and pyridine rings can participate in oxidation and reduction reactions under suitable conditions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the triazole and pyridine rings .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazolo[4,3-a]pyridine: A similar compound with a different substituent at the 3-position.

    6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine: A compound with a cyclopropyl group instead of a cyclobutyl group.

    6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-carbonitrile: A compound with a cyano group at the 3-position.

Uniqueness

6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its cyclobutyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKDSMDLUIEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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